molecular formula C11H13ClO2 B186648 2-(Chloromethyl)phenethyl acetate CAS No. 100126-78-1

2-(Chloromethyl)phenethyl acetate

Cat. No.: B186648
CAS No.: 100126-78-1
M. Wt: 212.67 g/mol
InChI Key: WUWXXNMIFWZJBH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)phenethyl acetate is an organic compound with the molecular formula C11H13ClO2 It is a derivative of phenethyl acetate, where a chlorine atom is substituted at the 2-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)phenethyl acetate typically involves the esterification of 2-[2-(Chloromethyl)phenyl]ethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)phenethyl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the ester group can yield alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, ammonia, or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include 2-[2-(Hydroxymethyl)phenyl]ethyl acetate, 2-[2-(Aminomethyl)phenyl]ethyl acetate, etc.

    Oxidation: Products include 2-[2-(Chloromethyl)phenyl]acetic acid or 2-[2-(Chloromethyl)phenyl]acetaldehyde.

    Reduction: Products include 2-[2-(Chloromethyl)phenyl]ethanol.

Scientific Research Applications

2-(Chloromethyl)phenethyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)phenethyl acetate involves its interaction with specific molecular targets. The chlorine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenethyl acetate: Similar structure but lacks the chlorine atom.

    2-[2-(Chloromethyl)phenyl]ethanol: Similar structure but with a hydroxyl group instead of an ester group.

    2-[2-(Chloromethyl)phenyl]acetic acid: Similar structure but with a carboxylic acid group.

Uniqueness

2-(Chloromethyl)phenethyl acetate is unique due to the presence of both a chlorine atom and an ester group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking these functional groups.

Properties

IUPAC Name

2-[2-(chloromethyl)phenyl]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-9(13)14-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWXXNMIFWZJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC=CC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383499
Record name 2-(chloromethyl)phenethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100126-78-1
Record name 2-(chloromethyl)phenethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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